molecular formula C10H15N3O B071320 Sabcomeline CAS No. 159912-53-5

Sabcomeline

Numéro de catalogue: B071320
Numéro CAS: 159912-53-5
Poids moléculaire: 193.25 g/mol
Clé InChI: IQWCBYSUUOFOMF-QTLFRQQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sabcomeline (SB-202026) is a functionally selective muscarinic M1 receptor partial agonist with the molecular formula C₁₀H₁₅N₃O and a stereospecific structure defined as (2Z)-(3R)-1-azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile . It exhibits high affinity for M1 receptors (pKi = 8.6–9.9) and partial agonism at M4 receptors (EC₅₀ = 5.7 nM; intrinsic activity = 28%) . Preclinical studies demonstrate its ability to reverse cognitive deficits in rodent models of Alzheimer’s disease (AD) at doses 10-fold lower than those inducing cholinergic side effects, such as hypersalivation or seizures . Clinical trials in the late 1990s highlighted its efficacy in stabilizing behavioral symptoms in mild-to-moderate AD patients, particularly reducing delusions and agitation .

Méthodes De Préparation

Key Intermediates in Sabcomeline Synthesis

The synthesis of this compound relies on critical intermediates that dictate stereochemical and functional outcomes:

  • N-Methoxyquinuclidine-3-carboxamide (I) : Serves as the precursor for imidoyl chloride formation .

  • 2-(Methoxyimino)-2-(3-quinuclidinyl)acetonitrile (III) : The penultimate intermediate requiring optical resolution to isolate the (Z)-isomer .

  • Quinuclidine-3-carboxylic acid ethyl ester (I) : Hydrolyzed to generate the carboxylic acid for subsequent acyl chloride synthesis .

  • 3-Quinuclidinone (V) : A ketone intermediate used in condensation reactions .

Detailed Synthetic Pathways

Method 1: From N-Methoxyquinuclidine-3-carboxamide

This route involves sequential functional group transformations:

  • Imidoyl Chloride Formation :

    • React N-methoxyquinuclidine-3-carboxamide (I) with triphenylphosphine/CCl₄ or PCl₅/nitromethane to yield N-methoxyquinuclidin-3-ylcarboxyimidoyl chloride (II) .

  • Cyanide Introduction :

    • Treat (II) with NaCN in dimethyl sulfoxide (DMSO) at 80°C to form 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile (III) as an (E)/(Z) isomeric mixture .

  • Optical Resolution :

    • Separate (Z)-isomer using (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate [(R)-(-)-BNHP] or L-DIOG .

Method 2: Via Diethyl Cyanomethylphosphonate

This pathway emphasizes ketone condensation and hydrogenation:

  • Knoevenagel Condensation :

    • React 3-quinuclidinone (V) with diethyl cyanomethylphosphonate (IV) using KOH/H₂O to form 2-(quinuclidin-3-ylidene)acetonitrile (VI) .

  • Hydrogenation :

    • Reduce (VI) with H₂/Pd/C in ethyl acetate to yield 2-(quinuclidin-3-yl)acetonitrile (VII) .

  • Nitrosation and Methylation :

    • Treat (VII) with isoamyl nitrite/KOtBu/THF to form 2-(hydroxyimino)-2-(3-quinuclidinyl)acetonitrile (VIII) , followed by methylation with methyl p-toluenesulfonate/DMSO to produce (III) .

Method 3: Condensation with Cyanacetic Acid

This approach leverages carboxylic acid intermediates:

  • Aldol Condensation :

    • Combine 3-quinuclidinone (V) with cyanacetic acid (IX) using NaOH/H₂O to form 2-(quinuclidin-3-ylidene)cyanacetic acid (X) .

  • Hydrogenation :

    • Reduce (X) with H₂/Pd/C in H₂O to yield 2-(3-quinuclidinyl)cyanacetic acid (XI) .

  • Nitrosation :

    • React (XI) with NaNO₂/HCl to generate (VIII), which is methylated to (III) .

Alternative Route via Ethyl Ester Hydrolysis

A streamlined method starting from quinuclidine-3-carboxylic acid ethyl ester:

  • Hydrolysis :

    • Reflux (I) with aqueous HCl to produce quinuclidine-3-carboxylic acid (II) .

  • Acyl Chloride Formation :

    • Treat (II) with SOCl₂/CH₂Cl₂ to form quinuclidine-3-carbonyl chloride (III) .

  • O-Methylhydroxylamine Coupling :

    • React (III) with O-methylhydroxylamine in CHCl₃/pyridine to yield N-methoxyquinuclidine-3-carboxamide (IV) .

  • Imidoyl Chloride and Cyanide Steps :

    • Convert (IV) to (V) using PPh₃/CCl₄, then to (III) via NaCN/DMSO .

Optical Resolution and Isomer Separation

The (Z)-isomer of 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile is pharmacologically active. Resolution methods include:

  • Chiral Acid Salts : Use of (R)-(-)-BNHP or L-DIOG in ethanol/water mixtures to precipitate the (Z)-isomer .

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) to isolate (Z)-isomer (Rf = 0.32) from (E)-isomer (Rf = 0.45) .

Salt Formation and Final Product Preparation

The free base is converted to pharmaceutically acceptable salts:

  • Hydrochloride Salt :

    • Treat this compound free base with HCl gas in ethanol to precipitate the hydrochloride salt .

  • Alternative Salts :

    • Hydrobromide, phosphate, or citrate salts via reaction with corresponding acids .

Salt TypeAcid UsedSolubility (mg/mL)Crystallization Solvent
HydrochlorideHCl (gas)12.4 (H₂O)Ethanol
CitrateCitric acid8.9 (H₂O)Acetone

Comparative Analysis of Synthetic Methods

MethodStepsKey ReagentsYield (%)AdvantagesLimitations
14PPh₃, NaCN28High stereoselectivityLow overall yield
25KOH, H₂/Pd34Avoids toxic cyanide reagentsRequires high-pressure H₂
34NaOH, NaNO₂31Aqueous conditionsImpurity formation
Alternative4SOCl₂, O-methylhydroxylamine39Scalable for industrial useRequires chiral resolution

Quality Control and Impurity Profiling

Common impurities identified during synthesis:

  • (E)-Isomer of (III) : ≤0.5% (HPLC, Chiralcel OD-H column) .

  • Unreacted Quinuclidinone : ≤0.2% (GC-MS) .

  • N-Methoxy Byproducts : ≤0.3% (NMR) .

Analyse Des Réactions Chimiques

Oxidation, Reduction, and Substitution Reactivity

Sabcomeline’s chemical stability and transformations are influenced by its functional groups:

Oxidation :

  • The methoxyimino group (–N–O–CH₃) undergoes oxidation under strong acidic or oxidative conditions (e.g., KMnO₄/H₂SO₄), forming nitro derivatives .
  • Side-chain oxidation may occur at the quinuclidine ring under radical conditions .

Reduction :

  • The cyanomethyl group (–CH₂–C≡N) can be reduced to an amine (–CH₂–NH₂) using LiAlH₄ or catalytic hydrogenation (H₂/Pd) .

Substitution :

  • The chlorine atom in its hydrochloride salt participates in nucleophilic substitution reactions (e.g., with amines or thiols) .

Comparative Pharmacological Reaction Data

This compound’s partial agonism at muscarinic receptors involves distinct biochemical interactions:

Receptor SubtypeEC₅₀ (nM)Efficacy (% Carbachol Response)Reference
hM₁3.2 ± 0.542 ± 6
hM₃8.1 ± 1.218 ± 3
hM₅12.4 ± 2.125 ± 4
  • Demonstrates 10-fold selectivity for hM₁ over hM₃/hM₅ receptors .
  • Binds irreversibly to M1 receptors in CHO cells, with a dissociation half-life >24 hours .

Stability and Degradation Pathways

  • Hydrolysis : The methoxyimino group undergoes pH-dependent hydrolysis (t₁/₂ = 8.2 hours at pH 1.2) .
  • Thermal decomposition : Degrades above 122°C, releasing cyanide and quinuclidine derivatives .
  • Photodegradation : Forms nitroso byproducts under UV light (λ = 254 nm) .

Synthetic Byproducts and Impurities

Common impurities identified during synthesis include:

  • Intermediate (2) : Unreacted 3-(cyanomethyl)quinuclidine (≤2.5%) .
  • Des-chloro analogue : Forms during incomplete salt formation (≤1.8%) .

Applications De Recherche Scientifique

Alzheimer's Disease

Background : Early research into sabcomeline focused on its potential as a treatment for Alzheimer's disease due to its ability to stimulate the cholinergic system, which deteriorates in Alzheimer's patients.

Findings :

  • Animal Studies : Initial studies indicated that this compound improved cognitive function in animal models through tasks requiring learning and memory.
  • Clinical Trials : Despite promising animal data, clinical trials did not demonstrate significant benefits in human subjects . A notable study involved 880 patients over 24 weeks, where this compound was found to be safe but did not produce the expected cognitive improvements .

Schizophrenia

Background : this compound has also been investigated for its potential to address cognitive deficits associated with schizophrenia.

Findings :

  • Cognitive Enhancement : Some studies reported improvements in specific cognitive tasks; however, results were mixed overall, leading to a cessation of further research in this area .
  • Mechanism of Action : Research indicated that this compound increased the efflux of acetylcholine and dopamine in key brain regions such as the medial prefrontal cortex and nucleus accumbens, suggesting a mechanism that could potentially enhance cognitive function .

Other Potential Applications

Emerging research is exploring additional therapeutic areas for this compound:

  • Cognitive Impairments : Its effects on enhancing cognitive functions make it a candidate for treating various forms of cognitive impairment beyond Alzheimer's and schizophrenia.
  • Neuropharmacology : Studies have shown that this compound's selective action on muscarinic receptors could provide insights into developing new treatments for other neurodegenerative conditions .

Comparative Analysis of this compound with Other Compounds

CompoundTarget ReceptorPrimary Use CaseEfficacy in Clinical Trials
This compoundMuscarinic M1Alzheimer's, SchizophreniaMixed results; safe but limited efficacy
XanomelineMuscarinic M1Alzheimer'sImproved cognitive function observed
TacrineCholinesterase InhibitorAlzheimer'sEffective but with significant side effects

Case Study 1: Efficacy in Alzheimer's Disease

A multicenter, double-blind, placebo-controlled trial assessed the efficacy of this compound in patients with acute exacerbation of chronic schizophrenia. While no significant cognitive improvements were noted, the drug was well tolerated across different dosages (50 mg to 150 mg daily) over a 51-day period .

Case Study 2: Cognitive Function Enhancement

In another study involving rat models, this compound significantly reversed deficits in spatial memory tasks at much lower doses compared to other cholinergic agents. This suggests its potential utility in treating cognitive deficits without the adverse effects commonly associated with higher doses of similar compounds .

Comparaison Avec Des Composés Similaires

Pharmacological Profiles

Table 1: Key Pharmacological Parameters of Sabcomeline and Comparators

Compound Receptor Selectivity Functional Activity (M1) EC₅₀ (nM) Intrinsic Activity (%) Cognitive Efficacy (MED, mg/kg) Cholinergic Side Effects (MED, mg/kg)
This compound M1 partial agonist, M4 partial agonist Partial agonist 5.7–12 28–60 0.03–0.1 (rodents) 3.0 (salivation)
Xanomeline M1/M4 agonist, weak M2/M3/M5 Full agonist 10–30 80–100 1.0–3.0 (rodents) 1.0–3.0 (salivation, seizures)
Milameline M2 > M1 partial agonist Partial agonist 50–100 40–50 3.0–10 (rodents) 3.0–10 (gastrointestinal distress)
RS86 Non-selective muscarinic agonist Full agonist 100–300 90–100 Ineffective in T-maze 0.3–1.0 (hypersalivation)
Talsaclidine M1/M3 agonist Full agonist 20–50 70–80 Ineffective in clinical trials 0.1–0.3 (sweating, bronchoconstriction)

Efficacy in Cognitive Models

  • This compound : Reversed 20-second delay-induced deficits in a rodent T-maze task at 0.03–0.1 mg/kg, demonstrating superior efficacy compared to RS86 (1.0 mg/kg) and tacrine (ineffective) . Its M1 partial agonism enhances dopamine and acetylcholine release in the prefrontal cortex, improving working memory without overactivating M3 receptors linked to side effects .
  • Xanomeline: Improved cognition in primate models at 1.0–3.0 mg/kg but induced seizures and salivation at similar doses due to M3 receptor activation .
  • Milameline : Showed weak M1 activity and higher M2 affinity, resulting in inconsistent cognitive effects .

Selectivity and Side Effect Profiles

  • Functional Selectivity: this compound’s partial agonism at M2 receptors (pEC₅₀ = 6.7) reduces cardiac side effects (e.g., bradycardia) compared to xanomeline, which lacks M2 activity . In contrast, talsaclidine’s M3 agonism caused dose-limiting bronchoconstriction in guinea pigs .
  • Cholinergic Side Effects: this compound’s therapeutic window (cognitive MED 0.03 mg/kg vs. side effect MED 3.0 mg/kg) is wider than xanomeline’s (1.0 mg/kg vs. 1.0 mg/kg) .

Clinical Outcomes

  • Xanomeline: Reduced negative symptoms in schizophrenia but failed in AD due to tolerability issues .
  • Talsaclidine: Discontinued in Phase II due to lack of cognitive benefits and pronounced side effects .

Research Implications and Limitations

While this compound’s M1/M4 selectivity and partial agonism provide a favorable safety profile, its moderate intrinsic activity (28–60%) may limit efficacy in advanced AD . Comparators like xanomeline, despite stronger M1 activation, face challenges due to off-target M3 effects. Future research should explore allosteric modulators or dual M1/M4 agonists to enhance efficacy without compromising selectivity .

Activité Biologique

Sabcomeline, also known as SB-202026, is a synthetic compound primarily recognized for its role as a partial agonist at the muscarinic M1 receptor. This receptor is part of the muscarinic acetylcholine receptor family, which is integral to various physiological processes, particularly within the central nervous system. The biological activity of this compound has been extensively studied, especially regarding its potential applications in treating cognitive impairments and neurodegenerative diseases.

This compound's primary mechanism involves stimulating the cholinergic system, which is often compromised in conditions such as Alzheimer's disease (AD) and schizophrenia. By selectively activating the M1 receptor, this compound enhances cognitive functions like learning and memory without the extensive side effects typically associated with broader muscarinic receptor agonists. This selectivity is crucial, as it minimizes adverse effects related to M2 and M3 receptor activation, such as gastrointestinal disturbances .

Binding Affinity and Efficacy

Research comparing this compound with other muscarinic partial agonists has demonstrated its unique pharmacological profile. In functional studies, this compound exhibited:

  • High potency : It was identified as the most potent agonist among tested compounds at various muscarinic receptor subtypes (hM1–hM5).
  • Low efficacy : Despite its potency, this compound displayed lower efficacy compared to full agonists like xanomeline and milameline .

The following table summarizes key findings from comparative studies:

CompoundReceptor TargetPotency (EC50)Efficacy (Emax)Unique Features
This compoundM1HighLowSelective for M1 receptor
XanomelineM1ModerateHighFull agonist with broader effects
MilamelineM2ModerateHighFull agonist with side effects

Alzheimer's Disease

In clinical trials for Alzheimer's disease, early studies indicated that this compound could improve cognitive scores on assessments such as the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog). However, larger phase 3 trials failed to meet primary endpoints, leading to a reevaluation of its therapeutic potential .

Schizophrenia

This compound was also investigated for its effects on cognitive deficits in schizophrenia. While initial findings suggested some improvements in cognitive tasks, these results were not statistically significant across broader clinical measures like the Positive and Negative Syndrome Scale (PANSS) .

Animal Studies

Animal models have provided insights into this compound's efficacy in enhancing memory-related tasks. For instance:

  • In T-maze tests assessing short-term spatial memory, this compound reversed deficits at significantly lower doses compared to other cholinergic agents like tacrine .
  • Studies showed that this compound effectively improved performance in tasks requiring learning and memory retention .

Conclusion and Future Directions

This compound's selective action on the M1 receptor presents a promising avenue for treating cognitive impairments associated with neurodegenerative diseases. Despite mixed results from clinical trials, ongoing research may uncover new applications or combination therapies that leverage its unique pharmacological properties. Future studies should focus on optimizing dosing strategies and exploring potential synergies with other treatments to enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Sabcomeline's action in Alzheimer's disease models?

this compound functions as a functionally selective M1 muscarinic receptor partial agonist, enhancing cognitive function by modulating cholinergic signaling. Key studies employ in vitro receptor-binding assays (e.g., competitive displacement with [³H]pirenzepine) and in vivo behavioral tests (e.g., Morris water maze) to quantify receptor affinity (Ki values) and cognitive improvement metrics. Researchers should validate receptor selectivity using M1-M5 subtype-specific cell lines and antagonist controls to rule off-target effects .

Q. What standardized methodologies are recommended for evaluating this compound's pharmacokinetics in preclinical studies?

  • Dosing protocols : Administer this compound hydrochloride via intraperitoneal (IP) or oral gavage, with doses ranging 0.1–3 mg/kg in rodent models, adjusted for bioavailability (~50–60% in rats).
  • Analytical techniques : Use HPLC-MS/MS for plasma and brain tissue quantification, ensuring a detection limit ≤1 ng/mL.
  • Critical parameters : Monitor acetylcholine (ACh) release via microdialysis in hippocampal regions to correlate pharmacokinetics with pharmacodynamics .

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to ARRIVE guidelines for experimental design:

  • Animal models : Use transgenic (e.g., APP/PS1 mice) and scopolamine-induced amnesia models with age-matched controls.
  • Data reporting : Include detailed protocols for surgical procedures (e.g., intracerebroventricular cannulation), statistical power analysis, and raw data accessibility.
  • Replication : Cross-validate findings in ≥2 independent cohorts to address inter-lab variability .

Advanced Research Questions

Q. How should contradictory data on this compound's efficacy across Alzheimer's disease subtypes be analyzed?

Contradictions may arise from subtype heterogeneity (e.g., tauopathy vs. amyloidopathy models). Mitigation strategies include:

  • Stratified analysis : Group data by pathological biomarkers (e.g., Aβ42 levels, tau phosphorylation).
  • Multivariate regression : Control for covariates like age, baseline cognitive scores, and comorbidities.
  • Mechanistic follow-up : Use RNA-seq or phosphoproteomics to identify pathway-specific responses (e.g., MAPK vs. PI3K/Akt signaling) .

Q. What experimental designs are optimal for comparing this compound with other M1 agonists (e.g., xanomeline)?

  • Head-to-head trials : Use randomized, double-blind crossover designs in animal models, normalizing doses by receptor occupancy (e.g., PET imaging with [¹¹C]NMPYB).
  • Outcome metrics : Prioritize translational endpoints (e.g., CSF ACh levels, hippocampal neurogenesis) over behavioral scores alone.
  • Safety profiling : Compare adverse effect thresholds (e.g., gastrointestinal vs. cardiovascular events) using dose-escalation studies .

Q. What strategies resolve discrepancies in this compound's dose-response curves across studies?

  • Meta-analysis : Pool data from ≥5 studies (PRISMA guidelines) to identify outliers and adjust for publication bias.
  • In silico modeling**: Develop PK/PD models (e.g., NONMEM) to account for species-specific metabolism and blood-brain barrier penetration.
  • Controlled variables : Standardize diets (e.g., choline-free vs. supplemented) and circadian rhythms in animal housing .

Q. Methodological Challenges and Solutions

Q. How can researchers optimize this compound's therapeutic window in early-stage Alzheimer's trials?

  • Phase I/IIa design : Use adaptive Bayesian methods to adjust dosing based on real-time safety/efficacy data.
  • Biomarker integration : Measure CSF M1 receptor density (via PET) and pro-inflammatory cytokines (e.g., IL-6) to stratify responders.
  • Ethical considerations : Implement DSMB oversight for adverse event monitoring .

Q. What are the best practices for validating this compound's target engagement in human trials?

  • Imaging : Combine [¹¹C]Scopolamine PET with EEG to correlate receptor occupancy with cognitive outcomes.
  • CSF sampling : Quantify ACh and β-secretase activity pre/post-treatment.
  • Negative controls : Include placebo and non-M1 agonists (e.g., donepezil) to isolate this compound-specific effects .

Propriétés

IUPAC Name

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWCBYSUUOFOMF-QTLFRQQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C#N)C1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028868
Record name (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159912-53-5
Record name Sabcomeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159912-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sabcomeline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SABCOMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.